
甲基乙基膦酸酯
描述
Ethyl methylphosphonate is an organophosphorus compound with the molecular formula CH₃P(O)(OH)OC₂H₅. It is a colorless liquid that is primarily used in the synthesis of other chemical compounds and in various industrial applications. The compound is known for its role in the analytical determination of nerve agent metabolites and its use in the detoxification of chemical warfare agents .
科学研究应用
Ethyl methylphosphonate has a wide range of scientific research applications:
Analytical Chemistry: It is used in the determination of nerve agent metabolites in biomedical and human urine samples.
Environmental Science: The compound is studied for its role in the photocatalytic degradation of organophosphorus pollutants.
Chemical Warfare Agent Decomposition: Ethyl methylphosphonate is relevant in the context of chemical warfare agent decomposition, where it is used to study the degradation mechanisms of nerve agents.
Material Science: It is used in the solubilization of cellulose under mild conditions, enhancing cellulose solubility without the need for pretreatments and heating.
作用机制
Target of Action
Phosphonates, in general, are known to bind tightly to di- and trivalent metal ions, which is useful in water softening .
Mode of Action
Phosphonates are known to mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Biochemical Pathways
Phosphonates are known to be involved in various biological pathways, including the biosynthesis of cholesterol, angiotensin-converting enzyme inhibitors, and bisphosphonates for the treatment of osteoporosis .
Pharmacokinetics
The development of prodrugs of phosphonate, phosphinate, and phosphate functional groups has been explored to improve their physicochemical properties, membrane permeability, oral bioavailability, and drug targeting .
Result of Action
Phosphonates, in general, are known to inhibit metabolic enzymes, which can lead to specific biological activity .
Action Environment
The stability and efficacy of phosphonates can be influenced by factors such as ph, temperature, and the presence of metal ions .
生化分析
Biochemical Properties
Phosphonates, a group of compounds that Ethyl methylphosphonate belongs to, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of stable carbon-phosphorus (C-P) bonds, which are characteristic of phosphonates .
Cellular Effects
They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ethyl methylphosphonate is not well-understood. It is known that phosphonates can exert their effects at the molecular level through various mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that phosphonates can undergo hydrolysis under both acidic and basic conditions . This suggests that Ethyl methylphosphonate could potentially exhibit changes in its effects over time due to stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Phosphonates are known to be involved in various metabolic pathways . They can interact with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Phosphonates are known to be transported and distributed within cells and tissues through various mechanisms .
Subcellular Localization
Phosphonates are known to be localized in various subcellular compartments . The localization of Ethyl methylphosphonate could potentially be influenced by targeting signals or post-translational modifications.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl methylphosphonate can be synthesized through various methods. One common approach involves the use of a palladium catalyst, such as Pd(PPh₃)₄, for the quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides. Another method involves the conversion of phosphonate alkyl esters to phosphonic acids through microwave-assisted bromotrimethylsilane (BTMS) dealkylation .
Industrial Production Methods: In industrial settings, ethyl methylphosphonate is often produced through the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with methyl iodide under controlled conditions to yield the desired product . This method is favored for its efficiency and high yield.
化学反应分析
Types of Reactions: Ethyl methylphosphonate undergoes several types of chemical reactions, including hydrolysis, oxidation, and photocatalytic degradation.
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under both acidic and basic conditions.
Oxidation: Ethyl methylphosphonate can be oxidized to form phosphoric acid derivatives.
Photocatalytic Degradation: When adsorbed on titanium dioxide (TiO₂) films and exposed to UV irradiation, ethyl methylphosphonate decomposes into methylphosphonic acid and phosphoric acid.
Major Products Formed:
- Methylphosphonic acid
- Phosphoric acid
相似化合物的比较
Ethyl methylphosphonate can be compared with other similar organophosphorus compounds:
Dimethyl methylphosphonate: Similar in structure but with two methyl groups instead of one ethyl and one methyl group.
Diethyl methylphosphonate: Contains two ethyl groups and is used in similar applications as ethyl methylphosphonate.
Methylphosphonic acid: A simpler compound with only one methyl group and no ethyl group.
Uniqueness: Ethyl methylphosphonate is unique due to its specific combination of ethyl and methyl groups, which provides distinct reactivity and applications compared to its analogs. Its role in the analytical determination of nerve agent metabolites and its use in the detoxification of chemical warfare agents highlight its importance in both scientific research and industrial applications .
属性
IUPAC Name |
ethoxy(methyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O3P/c1-3-6-7(2,4)5/h3H2,1-2H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZOPKFMKMAWLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862761 | |
| Record name | Ethyl hydrogen methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Ethyl methylphosphonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15536 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | Ethyl methylphosphonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15536 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1832-53-7 | |
| Record name | Ethyl methylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001832537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl hydrogen methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl methylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL METHYLPHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/921S33S5Y5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ethyl methylphosphonic acid (EMPA) has the molecular formula C3H9O3P and a molecular weight of 124.08 g/mol.
A: Researchers frequently employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ], Liquid Chromatography-Mass Spectrometry (LC-MS) [, , ], Nuclear Magnetic Resonance (NMR) [, , , , , , ], and Infrared Spectroscopy (IR) [, , ] to identify and characterize EMPA.
A: EMPA is a primary hydrolysis product of the nerve agent VX [, , , , , , , , ]. It forms when VX reacts with water, breaking down the more toxic parent compound.
A: Common co-products found with EMPA during VX degradation include methylphosphonic acid (MPA) [, , , ], 2-(diisopropylamino)ethanethiol (DESH) [, ], and bis(S-2-diisopropylaminoethane) {(DES)2} [].
A: Several methods are under investigation for EMPA remediation. These include immobilization within Portland cement [], oxidative degradation using bleaching powder [], and treatment with ultraviolet light and hydrogen peroxide [].
ANone: Detecting trace amounts of EMPA requires highly sensitive and selective analytical methods. Challenges include the presence of interfering compounds in complex environmental matrices and the need for efficient extraction techniques.
A: Researchers employ techniques like solid-phase extraction [] and derivatization followed by GC-MS or LC-MS [, ] to improve sensitivity and selectivity. Additionally, using high-resolution mass spectrometry (HRMS) enhances the accuracy and reliability of EMPA detection [, ].
A: Analytical method validation is crucial to ensure the accuracy, precision, and reliability of EMPA measurements. Validation procedures involve determining parameters such as the limit of detection, limit of quantitation, linearity, and recovery to demonstrate the method's fitness for purpose [, ].
A: Studies have shown that EMPA readily adsorbs onto materials like concrete and activated carbon [, ]. This adsorption can impact the degradation rate of VX and the formation of degradation products.
A: While not widely used, research suggests that EMPA's interaction with cement hydration processes could have potential implications for immobilizing hazardous waste [].
A: Yes, research indicates that EMPA can act as a catalyst in certain reactions. For example, EMPA has been found to autocatalyze the degradation of VX on silica sand, demonstrating its ability to influence chemical processes even at low concentrations [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)


